molecular formula C7H11NO3 B164892 1,3-Dioxa-8-azaspiro[4.5]decan-2-one CAS No. 1227465-63-5

1,3-Dioxa-8-azaspiro[4.5]decan-2-one

Cat. No. B164892
M. Wt: 157.17 g/mol
InChI Key: LWUMZEBRKKPBIR-UHFFFAOYSA-N
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Description

1,3-Dioxa-8-azaspiro[4.5]decan-2-one, also known as DASD, is a heterocyclic compound with potential applications in scientific research. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

Structural Studies and Drug Potential

  • 1,3-Dioxa-8-azaspiro[4.5]decan-2-one is involved in the structural study of potential antitubercular drugs like benzothiazinone BTZ043. The compound shows interesting conformational properties and rotational barriers, which are critical in drug design (Richter et al., 2022).

Chemical Synthesis and Characterization

  • This compound has been synthesized as a part of research into new chemical structures, such as in the creation of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, showcasing its versatility as a chemical building block (Kukharev, 1995).
  • It's also used in tandem Prins cyclization methods for synthesizing 1,8-dioxa-3-azaspiro[4.5]dec-2-ene derivatives, indicating its role in innovative organic synthesis techniques (Reddy et al., 2018).

Spectroscopy and Mass Spectrometry Studies

  • The compound has been studied using mass spectrometry to understand its fragmentation patterns, providing insights into its structural properties (Solomons, 1982).

Antibacterial Evaluation

  • Research on triaza and dioxa aza spiro derivatives, including 1,3-Dioxa-8-azaspiro[4.5]decan-2-one, has shown their potential in antibacterial applications. This is crucial for developing new antibiotics and understanding bacterial resistance mechanisms (Natarajan et al., 2021).

Potential in Organic Nonlinear Optical Materials

  • The compound has been used in the synthesis of organic nonlinear optical materials, such as in the preparation of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, highlighting its potential in the development of advanced optical devices (Kagawa et al., 1994).

properties

IUPAC Name

1,3-dioxa-8-azaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-10-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUMZEBRKKPBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601085
Record name 1,3-Dioxa-8-azaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxa-8-azaspiro[4.5]decan-2-one

CAS RN

1227465-63-5
Record name 1,3-Dioxa-8-azaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Toth, B Kiss, A Gere, E Karpati, J Törley… - European journal of …, 1997 - Elsevier
A series of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives 8–71 were synthesized. Several representatives were examined for their in vitro inhibitory action on 45 Ca-uptake …
Number of citations: 11 www.sciencedirect.com
K Zhang - 2018 - core.ac.uk
The single electron characteristics and ambient stability of nitroxide radicals make them ideal for use in many different fields. This is exemplified in diverse applications ranging from …
Number of citations: 2 core.ac.uk
ВВ Платонов, АА Хадарцев, ГТ Сухих… - Вестник новых …, 2020 - cyberleninka.ru
Приведены данные хромато-масс-спектрометрии этанольного экстракта корней солодки голой, в котором идентифицировано 113 индивидуальных соединений, включая …
Number of citations: 1 cyberleninka.ru

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